molecular formula C21H31NO3S B2877624 N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide CAS No. 445473-43-8

N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide

Cat. No.: B2877624
CAS No.: 445473-43-8
M. Wt: 377.54
InChI Key: CVOWOQXWMQJYLE-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide is a synthetic sulfonamide derivative characterized by a rigid adamantane moiety linked via a propyl chain to a substituted benzene ring. The adamantane group (a diamondoid hydrocarbon) confers high lipophilicity and metabolic stability, while the sulfonamide group (-SO₂NH₂) introduces polar and hydrogen-bonding capabilities. The benzene ring is further substituted with a methoxy (-OCH₃) and methyl (-CH₃) group at positions 2 and 5, respectively, influencing electronic properties and steric interactions.

Properties

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3S/c1-4-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-26(23,24)19-7-14(2)5-6-18(19)25-3/h5-7,15-17,20,22H,4,8-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOWOQXWMQJYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=C(C=CC(=C4)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves the functionalization of adamantane derivatives. One common method is the alkylation of adamantane with propylene in the presence of acid catalysts, leading to the formation of 1-n-propyladamantane . This intermediate can then be further functionalized to introduce the sulfonamide group and other substituents.

Industrial Production Methods

Industrial production of adamantane derivatives often involves catalytic processes that ensure high yields and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants have been explored . These methods are optimized to produce large quantities of the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The adamantane core can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other substituents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as hydrogen gas or metal hydrides, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups at the sulfonamide position.

Scientific Research Applications

N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological molecules, potentially inhibiting or modulating their activity. The sulfonamide group can form hydrogen bonds and other interactions with target proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with adamantane-containing derivatives regulated under drug and poison legislation. Below is a comparative analysis of key analogs:

Table 1: Structural and Regulatory Comparison of Adamantane Derivatives

Compound Name Core Structure Functional Groups/Substituents Regulatory Status (Examples) References
N-[1-(Adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide Benzene-sulfonamide Adamantane, propyl, methoxy, methyl Not listed in provided evidence
STS-135 (N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide) Indole-carboxamide Adamantane, 5-fluoropentyl, carboxamide Schedule 9 (WA Poisons Act 2016)
AKB48 (N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide) Indazole-carboxamide Adamantane, pentyl, carboxamide Schedule 9 (WA Poisons Act 2016)
AM-2201 ((1-(5-Fluoropentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone) Indole-ketone Naphthoyl, 5-fluoropentyl, ketone Regulated in multiple jurisdictions

Key Observations:

Functional Group Diversity: The target compound’s sulfonamide group distinguishes it from carboxamide (e.g., STS-135, AKB48) or ketone (e.g., AM-2201) analogs. Sulfonamides generally exhibit higher acidity and hydrogen-bonding capacity, which may influence receptor binding or solubility . Adamantane-linked indole/indazole cores (common in synthetic cannabinoids) contrast with the benzene-sulfonamide scaffold, suggesting divergent pharmacological targets (e.g., cannabinoid receptors vs. enzymatic inhibition) .

The propyl linker in the target compound is shorter than the pentyl/fluoropentyl chains in regulated analogs, possibly limiting membrane permeability or target engagement .

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The adamantane moiety’s role in enhancing binding affinity or stability is well-documented in medicinal chemistry (e.g., antiviral drugs like rimantadine). However, the sulfonamide-benzene combination remains underexplored in this context.
  • Toxicity and Metabolism: Unlike carboxamide-based synthetic cannabinoids (associated with severe neurotoxicity), sulfonamides are more commonly linked to hypersensitivity reactions or renal toxicity, suggesting divergent safety profiles .
  • Synthetic Accessibility : The compound’s synthesis likely parallels methods for adamantane-functionalized sulfonamides, involving sulfonation of substituted benzenes followed by amine coupling. Computational modeling (e.g., using SHELX or WinGX for crystallography) could elucidate its conformational preferences .

Biological Activity

N-[1-(adamantan-1-yl)propyl]-2-methoxy-5-methylbenzene-1-sulfonamide, commonly referred to as an adamantane derivative, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a distinctive adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The presence of a sulfonamide group and methoxy substituents enhances its pharmacological profile. The molecular formula is C21H31N1O3S1C_{21}H_{31}N_{1}O_{3}S_{1} with a molecular weight of approximately 397.96 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The adamantane structure enhances binding affinity to specific receptors, influencing cellular signaling pathways.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity, particularly against viruses such as the Hepatitis C virus (HCV). The mechanism involves the inhibition of viral replication through interaction with viral proteins.

Anticancer Activity

Studies have shown that this compound can reduce cell viability in various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Mechanism
HT-29 (Colon Cancer)10.5Induction of apoptosis and cell cycle arrest
MDA-MB-231 (Breast Cancer)8.7Inhibition of migration and invasion
MG-63 (Osteosarcoma)9.2Disruption of metabolic pathways

These findings suggest that the compound may serve as a candidate for further development in cancer therapeutics.

Study 1: Enzyme Inhibition Assay

In a study assessing the inhibitory effects on carbonic anhydrase (CA) isoforms, this compound was evaluated alongside established inhibitors. The results indicated significant inhibition of CA IX with an IC50 value comparable to acetazolamide, a clinically used carbonic anhydrase inhibitor.

Study 2: Molecular Docking Analysis

Molecular docking studies have revealed that the compound binds effectively to target proteins, suggesting a favorable orientation for enzyme inhibition. The adamantane moiety contributes to a stable interaction with the enzyme's active site, enhancing its inhibitory potential.

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